Atg7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atg7-IN-1 is a selective inhibitor of autophagy-related protein 7 (ATG7), with an IC50 value of 62 nM . ATG7 is an essential enzyme involved in the autophagy process, which is crucial for cellular homeostasis and the degradation of damaged organelles and proteins . The inhibition of ATG7 by this compound has significant implications in various biological processes and diseases, particularly in cancer research .
Vorbereitungsmethoden
The synthesis of Atg7-IN-1 involves the preparation of pyrazolopyrimidine sulfamates . The synthetic route typically includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic steps while ensuring the consistency and quality of the product.
Analyse Chemischer Reaktionen
Atg7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Atg7-IN-1 has a wide range of scientific research applications:
Cancer Research: It has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint blockade in colorectal cancer.
Neuroscience: This compound plays a role in regulating neurogenesis and could be applied in regenerative medicine.
Inflammation: It reduces inflammation in macrophages by degrading immunoproteasome subunits.
Metabolic Diseases: This compound is involved in adipogenesis and could be relevant in obesity research.
Wirkmechanismus
Atg7-IN-1 exerts its effects by inhibiting the activity of ATG7, an enzyme crucial for the autophagy process . The inhibition of ATG7 leads to the accumulation of damaged organelles and proteins, disrupting cellular homeostasis. This inhibition also affects various signaling pathways, including the reactive oxygen species (ROS)/NF-κB pathway, which is involved in immune responses and inflammation . Additionally, ATG7 inhibition can modulate cholesterol accumulation and antigen presentation, enhancing anti-tumor immune responses .
Vergleich Mit ähnlichen Verbindungen
Atg7-IN-1 is unique due to its high selectivity and potency as an ATG7 inhibitor. Similar compounds include:
Resveratrol: An antioxidant that also affects autophagy and mitochondrial biogenesis.
Alternative Autophagy Inhibitors: Compounds that inhibit autophagy through mechanisms independent of ATG7.
These compounds share some functional similarities with this compound but differ in their specific targets and mechanisms of action.
Eigenschaften
Molekularformel |
C17H19FN6O5S2 |
---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1 |
InChI-Schlüssel |
GRYCCRMITKNCNZ-GMXVVIOVSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.